
2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C11H23N. It is a cyclohexane derivative with two methyl groups at the 2 and 3 positions and an isopropylamine group at the 1 position. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, is subjected to methylation to introduce the two methyl groups at the 2 and 3 positions. This can be achieved using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Amination: The methylated cyclohexanone is then reacted with isopropylamine to form the desired amine. This step usually requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amine group into an alkyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydride)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkylated derivatives
Substitution: Secondary or tertiary amines
Aplicaciones Científicas De Investigación
2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dimethylcyclohexanamine: Lacks the isopropyl group, resulting in different reactivity and biological activity.
N-(propan-2-yl)cyclohexan-1-amine: Lacks the methyl groups at the 2 and 3 positions, affecting its steric and electronic properties.
Uniqueness
2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine is unique due to the presence of both the isopropylamine group and the two methyl groups on the cyclohexane ring. This combination of structural features imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H23N |
|---|---|
Peso molecular |
169.31 g/mol |
Nombre IUPAC |
2,3-dimethyl-N-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-8(2)12-11-7-5-6-9(3)10(11)4/h8-12H,5-7H2,1-4H3 |
Clave InChI |
DEHOCXVAHNPINL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1C)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




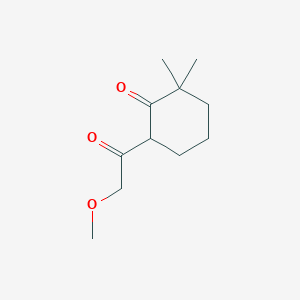
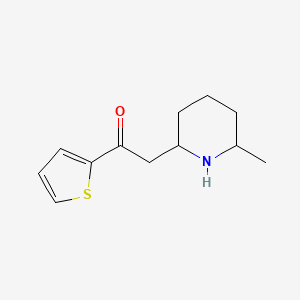

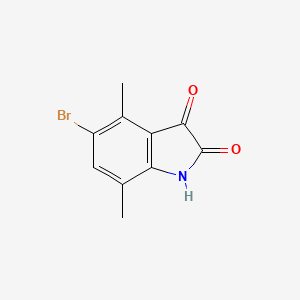

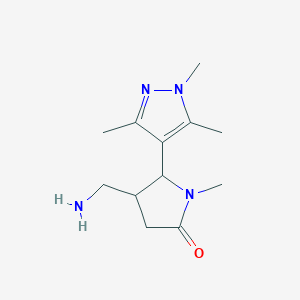
amine](/img/structure/B13303678.png)
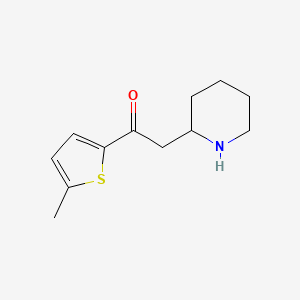

![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)

![2-[(Heptan-2-yl)amino]propane-1,3-diol](/img/structure/B13303706.png)
